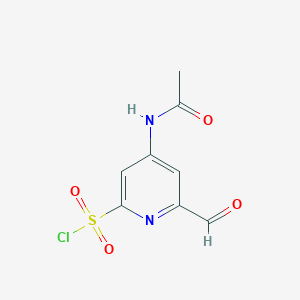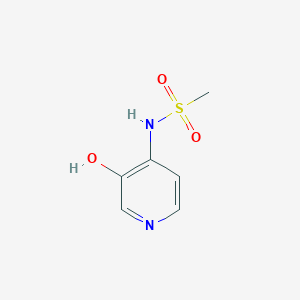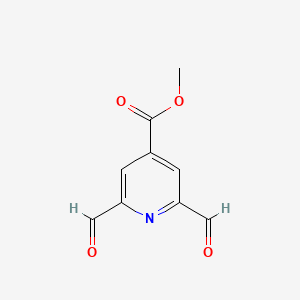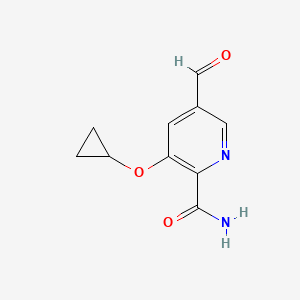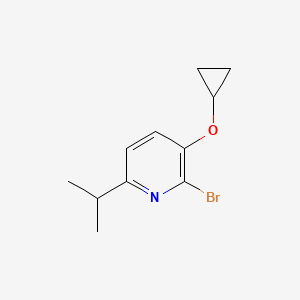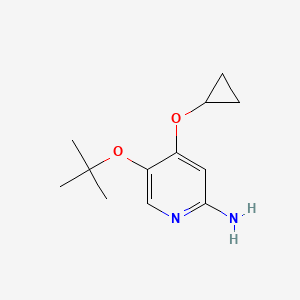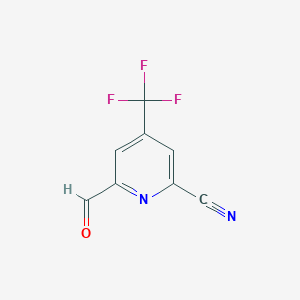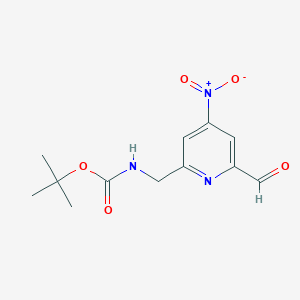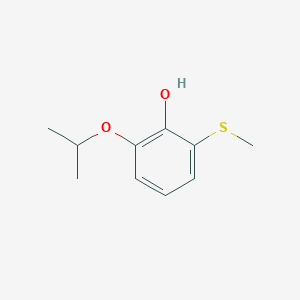
2-Isopropoxy-6-(methylthio)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)-6-(propan-2-yloxy)phenol is an organic compound characterized by the presence of a phenol group substituted with a methylsulfanyl group and a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-6-(propan-2-yloxy)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, which is then subjected to a series of reactions to introduce the methylsulfanyl and propan-2-yloxy groups.
Methylsulfanyl Group Introduction: The phenol is reacted with a methylsulfanylating agent, such as methylthiol, under basic conditions to introduce the methylsulfanyl group.
Propan-2-yloxy Group Introduction: The intermediate product is then reacted with an alkylating agent, such as isopropyl bromide, in the presence of a base to introduce the propan-2-yloxy group.
Industrial Production Methods
Industrial production of 2-(methylsulfanyl)-6-(propan-2-yloxy)phenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Common industrial methods include:
Batch Processing: This involves the stepwise addition of reagents and careful control of reaction conditions to ensure high yield and purity.
Continuous Flow Processing: This method allows for the continuous production of the compound, which can be more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-6-(propan-2-yloxy)phenol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The phenol group can be reduced to form a cyclohexanol derivative.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(Methylsulfanyl)-6-(propan-2-yloxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-6-(propan-2-yloxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the methylsulfanyl and propan-2-yloxy groups can modulate the compound’s hydrophobicity and reactivity. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)-4-(propan-2-yloxy)phenol: Similar structure but with different substitution pattern.
2-(Methylsulfanyl)-6-(ethoxy)phenol: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
2-(Methylsulfanyl)-6-(methoxy)phenol: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
Uniqueness
2-(Methylsulfanyl)-6-(propan-2-yloxy)phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methylsulfanyl and propan-2-yloxy groups provides a distinct combination of properties that can be exploited in various applications.
Properties
Molecular Formula |
C10H14O2S |
|---|---|
Molecular Weight |
198.28 g/mol |
IUPAC Name |
2-methylsulfanyl-6-propan-2-yloxyphenol |
InChI |
InChI=1S/C10H14O2S/c1-7(2)12-8-5-4-6-9(13-3)10(8)11/h4-7,11H,1-3H3 |
InChI Key |
ZUCUHLORLXCMPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)SC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


